Nicotinic acid

Catalog No.
S537139
CAS No.
59-67-6
M.F
C6H5NO2
M. Wt
123.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nicotinic acid

CAS Number

59-67-6

Product Name

Nicotinic acid

IUPAC Name

pyridine-3-carboxylic acid

Molecular Formula

C6H5NO2

Molecular Weight

123.11 g/mol

InChI

InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)

InChI Key

PVNIIMVLHYAWGP-UHFFFAOYSA-N

SMILES

O=C(C1=CC=CN=C1)O

Solubility

18.5 [ug/mL] (The mean of the results at pH 7.4)
10 to 50 mg/mL at 63 °F (NTP, 1992)
In water, 1.8X10+4 mg/L at 20 °C
Slightly soluble in water
Slightly soluble in ethanol, ethyl ether
Soluble in alcohol, insoluble in most lipid solvents
18.0 mg/mL
Solubility in water, g/100ml at 20 °C: 1.8 (moderate)

Synonyms

3 Pyridinecarboxylic Acid, 3-Pyridinecarboxylic Acid, Aluminum Salt, Niacin, Enduracin, Hydrochloride, Niacin, Induracin, Lithium Nicotinate, Niacin, Niacin Aluminum Salt, Niacin Ammonium Salt, Niacin Calcium Salt, Niacin Cobalt (2+) Salt, Niacin Copper (2+) Salt, Niacin Hydrochloride, Niacin Iron (2+) Salt, Niacin Lithium Salt, Niacin Lithium Salt, Hemihydrate, Niacin Magnesium Salt, Niacin Manganese (2+) Salt, Niacin Potassium Salt, Niacin Sodium Salt, Niacin Tartrate, Niacin Tosylate, Niacin Zinc Salt, Nicamin, Nico 400, Nico-400, Nico400, Nicobid, Nicocap, Nicolar, Nicotinate, Nicotinate, Lithium, Nicotinic Acid, Potassium Salt, Niacin, Sodium Salt, Niacin, Tartrate, Niacin, Tosylate, Niacin, Wampocap

Canonical SMILES

C1=CC(=CN=C1)C(=O)O

Description

The exact mass of the compound Niacin is 123.032 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10 to 50 mg/ml at 63° f (ntp, 1992)18000 mg/l (at 25 °c)0.15 min water, 1.8x10+4 mg/l at 20 °cslightly soluble in waterslightly soluble in ethanol, ethyl ethersoluble in alcohol, insoluble in most lipid solvents18.0 mg/mlsolubility in water, g/100ml at 20 °c: 1.8 (moderate)>18.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757241. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex. It belongs to the ontological category of pyridinemonocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Niacin and Cholesterol Management

Niacin, particularly nicotinic acid, has been studied for its ability to improve blood lipid profiles. Research suggests that niacin can:

  • Reduce low-density lipoprotein (LDL) cholesterol: LDL, often referred to as "bad" cholesterol, contributes to plaque buildup in arteries. Studies have shown that niacin can significantly lower LDL levels )
  • Increase high-density lipoprotein (HDL) cholesterol: HDL, known as "good" cholesterol, helps remove LDL from the bloodstream. Research indicates that niacin can increase HDL levels )
  • Decrease triglycerides: Triglycerides are another type of fat in the blood. Studies have found that niacin can help lower triglyceride levels )

These effects on blood lipids have led researchers to investigate the potential of niacin in managing conditions like atherosclerosis and cardiovascular disease.

Niacin and Brain Function

Emerging research explores the potential benefits of niacin for brain health. Studies suggest that niacin may play a role in:

  • Neuroprotection: Some research indicates that niacin might offer neuroprotective effects, potentially reducing brain damage caused by stroke or other injuries )
  • Cognitive function: Limited studies suggest a possible association between niacin and improved cognitive function, although more research is needed in this area )

Nicotinic acid, commonly known as niacin, is an organic compound with the chemical formula C6H5NO2C_6H_5NO_2. It belongs to the group of pyridinecarboxylic acids and serves as a vital component of vitamin B3, which is essential for human health. This compound is synthesized biologically from the amino acid tryptophan and is found in various dietary sources, including meat, fish, poultry, and fortified grains. Nicotinic acid plays a crucial role in metabolic processes and is a precursor for the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) .

Niacin's primary mechanism of action revolves around its conversion to NAD+ and NADP+ []. These coenzymes participate in over 400 enzymatic reactions within the body, influencing various processes:

  • Energy Production: NAD+ plays a critical role in the electron transport chain, a series of reactions responsible for generating cellular energy (ATP).
  • Cholesterol Metabolism: Niacin can increase HDL ("good") cholesterol levels and decrease LDL ("bad") cholesterol and triglycerides []. The exact mechanism is still under investigation but likely involves regulating enzymes involved in cholesterol synthesis and metabolism.
  • DNA Repair and Synthesis: NAD+ is essential for processes like DNA repair and replication.
  • Niacin is generally safe when consumed at recommended dietary levels (14-16mg NE for adults) [].
  • High doses of niacin supplements (typically exceeding 1g daily) can cause side effects like flushing, itching, nausea, and liver damage [].
  • Pregnant and breastfeeding women, individuals with liver or kidney disease, and those taking certain medications should consult a healthcare professional before taking niacin supplements [].

Data:

  • The tolerable upper intake level (UL) for niacin for adults is 35mg NE [].

  • Oxidation-Reduction Reactions: Nicotinic acid is involved in redox reactions where it acts as a coenzyme. For instance, it can facilitate the conversion of alcohols to aldehydes or ketones through the action of dehydrogenase enzymes .
  • Formation of Coenzymes: It is converted into NAD+ and NADP+ through various enzymatic pathways, which are essential for cellular respiration and energy production. The reaction can be represented as follows:
    M+NAD+NADH+H++MM+NAD^+\rightarrow NADH+H^++M'
    where MM represents an organic metabolite undergoing oxidation .

Several methods are employed to synthesize nicotinic acid:

  • Chemical Synthesis: The industrial production primarily involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine. This process typically requires catalysts and controlled conditions to yield nicotinic acid efficiently .
  • Biological Synthesis: In biological systems, nicotinic acid can be synthesized from tryptophan through the kynurenine pathway, which varies among species .

Nicotinic acid has diverse applications:

  • Nutritional Supplement: It is used as a dietary supplement to prevent or treat niacin deficiency .
  • Pharmaceuticals: Prescribed for managing cholesterol levels and treating conditions associated with cardiovascular diseases .
  • Cosmetics: Incorporated into skincare products due to its beneficial effects on skin health .

Research indicates that nicotinic acid interacts with various biological systems:

  • Drug Interactions: It may enhance the effects of certain medications while potentially causing adverse reactions when combined with others. For example, its lipid-modifying effects can interact with statins used for cholesterol management .
  • Metabolic Pathways: Nicotinic acid's involvement in metabolic pathways highlights its importance in energy metabolism and cellular function. Studies have shown its role in regulating intracellular calcium signaling through derivatives like nicotinic adenine dinucleotide phosphate (NAADP) .

Several compounds share structural similarities with nicotinic acid but differ significantly in their biological roles:

Compound NameStructure TypeBiological RoleUnique Features
NicotinamideAmide derivativePrecursor for NAD+; less flushing than niacinDoes not lower cholesterol levels
PyridoxineVitamin B6Coenzyme in amino acid metabolismInvolved in neurotransmitter synthesis
RiboflavinVitamin B2Coenzyme for energy productionEssential for FAD and FMN formation
TryptophanAmino AcidPrecursor for serotonin; involved in protein synthesisCan be converted into nicotinic acid

Nicotinic acid stands out due to its dual role as both a vitamin and a pharmaceutical agent, particularly in lipid regulation and metabolic processes. Its unique properties make it indispensable in both nutritional science and therapeutic applications .

The oxidation of 5-ethyl-2-methylpyridine using nitric acid represents the predominant industrial method for nicotinic acid production, accounting for the majority of global manufacturing capacity [1] [2]. This process involves the liquid-phase oxidation of 5-ethyl-2-methylpyridine in the presence of excess nitric acid under severe reaction conditions.

Reaction Mechanism and Process Conditions

The oxidation proceeds through the formation of 2,5-pyridinedicarboxylic acid as an intermediate, which subsequently undergoes selective decarboxylation to yield nicotinic acid [3]. The reaction operates under harsh conditions, typically requiring temperatures of 190-270°C and pressures ranging from 2-8 megapascals [1]. The process achieves high conversion rates of approximately 96% with yields reaching 91% [1].

ParameterValue/DescriptionReference
Reaction Temperature (°C)190-270Lisicki et al. (2022)
Pressure (MPa)2-8Lisicki et al. (2022)
Reaction Time (hours)>1Lisicki et al. (2022)
Conversion (%)96Lisicki et al. (2022)
Yield (%)91Lisicki et al. (2022)
Selectivity (%)~95Calculated from data
Atom Economy (%)~25Lisicki et al. (2022)

Environmental Challenges and By-product Formation

The traditional nitric acid oxidation process suffers from significant environmental drawbacks. The primary concerns include the generation of nitrous oxide as a major by-product, which possesses a greenhouse warming potential approximately 300 times greater than carbon dioxide [1] [2]. The process produces substantial quantities of waste, with approximately 9 kilograms of side-products generated per kilogram of desired nicotinic acid [4].

The formation of nitrogen oxides, including nitrous oxide and nitrogen dioxide, represents a critical environmental challenge. These emissions contribute to greenhouse gas accumulation and require specialized treatment systems for mitigation [1]. The low atom economy of approximately 25% further compounds the environmental impact, indicating inefficient utilization of raw materials [1].

Process Optimization and Improvements

Recent developments have focused on optimizing reaction conditions to minimize by-product formation while maintaining high yields. Temperature control emerges as a critical parameter, with studies demonstrating that maintaining temperatures between 180-200°C provides optimal nicotinic acid formation rates [5]. Reaction time optimization shows that extended reaction periods of 21 hours at 160°C can achieve substantial nicotinic acid yields while reducing the severity of processing conditions [5].

pH control represents another crucial optimization parameter, with studies indicating that maintaining pH around 7.5 provides the highest rates of nicotinic acid synthesis [5]. The reaction performance demonstrates temperature and time correlation, where higher temperatures permit shorter reaction durations and vice versa [5].

Catalytic Oxidation of 3-Picoline with Metal-Bromide Systems

The catalytic oxidation of 3-picoline represents a promising alternative approach for nicotinic acid synthesis, offering improved environmental performance compared to traditional nitric acid oxidation methods [6] [1]. This approach employs various metal-bromide catalytic systems under significantly milder conditions.

Cobalt-Manganese-Bromide Catalytic Systems

The most extensively studied catalytic system involves cobalt and manganese acetates in combination with bromide salts. The Nissan process employs cobalt acetate, manganese acetate, sodium bromide, and hydrogen chloride gas in acetic acid solvent [1]. This system operates at 80°C under 10 megapascals pressure for 2 hours, achieving 98% conversion with 97% yield [1].

Catalyst SystemTemperature (°C)Pressure (MPa)Time (hours)Conversion (%)Yield (%)
Co(OAc)₂/Mn(OAc)₂/NaBr/HCl801029897
Co(OAc)₂/Mn(OAc)₂/Bromides2102.5393.799 (selectivity)
Co(OAc)₂/Mn(OAc)₂/NHPI1502Not specifiedNot specified80 (selectivity)

The Mitsubishi system operates under more severe conditions, utilizing 0.15-0.5% cobalt and manganese acetates with 0.1-1.5% bromides in acetic acid at 210°C and 2.5 megapascals pressure for 3 hours [1]. This configuration achieves 93.7% conversion with 99% selectivity [1].

Advanced Catalytic Approaches

Recent developments have explored the incorporation of N-hydroxyphthalimide as a co-catalyst with cobalt and manganese systems [1]. The Daicel investigation demonstrated that NHPI addition enables operation at 150°C and 2 megapascals pressure, though selectivity decreases to 80% [1].

Innovative approaches include the use of silver-manganese oxide nanorods as catalysts for hydrogen peroxide oxidation of 3-picoline [1]. This system operates under mild conditions at 70°C and atmospheric pressure for 15 hours, achieving approximately 55% conversion with 97% selectivity [1].

Bromide Contamination and Purification Challenges

A significant challenge in bromide-catalyzed systems involves product purification, particularly bromide contamination exceeding 600 parts per million in the final nicotinic acid product [1]. Mitsubishi developed a secondary treatment process involving palladium catalyst on activated carbon at 130°C and 0.6 megapascals pressure for 2 hours, achieving greater than 90% bromide reduction [1].

Supercritical Water Oxidation

Catalytic oxidation in supercritical water represents an emerging approach for 3-picoline conversion. Using magnesium bromide catalyst at 380°C and 22 megapascals pressure for 1.5 hours, this process achieves 30% conversion with 95% selectivity [1]. The supercritical water medium provides unique reaction conditions that may facilitate improved selectivity and reduced by-product formation.

Gas-Phase Ammoxidation to 3-Cyanopyridine and Hydrolysis

Gas-phase ammoxidation of 3-picoline followed by hydrolysis represents one of the most environmentally attractive routes for nicotinic acid production [1] [7]. This process demonstrates exceptional atom economy and energy efficiency while minimizing waste generation.

Ammoxidation Reaction Mechanism and Catalysis

The ammoxidation process converts 3-picoline to 3-cyanopyridine in the presence of oxygen and ammonia using vanadium or molybdenum-based catalysts [1]. The reaction operates in multi-tube bed reactors at temperatures ranging from 280-500°C under 0.5 megapascals pressure [1].

ParameterValue/Description
Reaction Temperature (°C)280-500
Pressure (MPa)0.5
Residence Time (seconds)2.5
Conversion (%)99
Yield (%)95
Selectivity (%)96
CatalystV₂O₅, MoO₃/SiO₂
Reactant Ratio (NH₃:O₂:Picoline)1-20:2-20:1

Molybdenum oxide supported on silica gel demonstrates exceptional performance, producing 3-cyanopyridine with 95% yield, 99% conversion, and residence time of only 2.5 seconds at 380°C [1]. Vanadium pentoxide systems achieve 83.5% yield with 89.3% conversion [1].

Process Energy Integration and Sustainability

The ammoxidation route exhibits remarkable energy efficiency through heat integration. The exothermic nature of the ammoxidation reaction generates heat that can be recovered and utilized elsewhere in the process [8]. This energy-neutral characteristic significantly reduces the overall energy requirements compared to traditional oxidation methods [8].

The process demonstrates outstanding atom and carbon efficiencies of 90-100%, indicating highly efficient utilization of raw materials [8]. Waste generation is minimal, producing only approximately 200 kilograms of carbon dioxide per ton of nicotinamide [8], representing a dramatic improvement over traditional methods.

Hydrolysis to Nicotinic Acid

The conversion of 3-cyanopyridine to nicotinic acid occurs through hydrolysis using various approaches. Chemical hydrolysis employs strongly basic catalysts, though this unavoidably generates some nicotinate salt requiring removal for pure nicotinic acid [9].

Enzymatic hydrolysis represents a more selective approach, utilizing nitrilase enzymes for direct conversion [10]. Rhodococcus rhodochrous J1 nitrilase catalyzes the direct hydrolysis of 3-cyanopyridine to nicotinic acid without intermediate formation, achieving quantitative yields under mild conditions [10].

Environmental Benefits and Green Chemistry Principles

The ammoxidation route exemplifies green chemistry principles through multiple mechanisms [8]:

  • Waste Prevention: Highly selective process over 4 chemical or biochemical steps minimizes waste generation
  • Atom Efficiency: Carbon and atom efficiencies reach 90-100%
  • Safer Reagents: Uses 3-picoline, water, and air as primary reagents with low toxicity profiles
  • Energy Efficiency: Energy-neutral process design with heat recovery
  • Catalytic Treatment: Toxic by-products undergo catalytic conversion to nitrogen, water, and minimal carbon dioxide

Electrochemical and Photocatalytic Synthesis Methods

Emerging electrochemical and photocatalytic approaches represent frontier technologies for sustainable nicotinic acid synthesis [11] [12]. These methods operate under mild conditions while offering precise control over reaction selectivity and environmental impact.

Electrochemical Carboxylation Approaches

Recent developments in electrochemical synthesis demonstrate site-selective carboxylation of pyridines using carbon dioxide as the carbon source [11]. The choice of electrolysis configuration determines reaction selectivity: divided electrochemical cells promote C5 carboxylation, while undivided cells favor C4 carboxylation [11].

MethodTarget PositionConditionsConversion (%)Selectivity (%)
Divided electrochemical cellC5 carboxylationCO₂ as carbon sourceNot specifiedSite-selective
Undivided electrochemical cellC4 carboxylationCO₂ as carbon sourceNot specifiedSite-selective

The undivided cell reaction operates through a paired-electrolysis mechanism where both cathodic and anodic events play critical roles in determining site selectivity [11]. Anodically generated iodine preferentially reacts with radical anion intermediates through hydrogen-atom transfer, altering reaction selectivity via the Curtin-Hammett principle [11].

Photocatalytic Oxidation Systems

Photocatalytic synthesis employs semiconductor catalysts for the selective oxidation of pyridine derivatives under visible light irradiation [12]. Graphitic carbon nitride-based catalysts demonstrate exceptional performance for nicotinic acid synthesis from 3-pyridinemethanol [12].

The thermal post-treated catalyst GCN-T-N achieves greater than 98% conversion of 3-pyridinemethanol with 100% selectivity toward nicotinic acid after 9 hours of visible light irradiation [12]. This performance represents significant improvement over conventional catalysts, with selectivity three to six times higher than bulk graphitic carbon nitride [12].

PhotocatalystSubstrateConditionsConversion (%)Selectivity (%)
GCN-T-N3-PyridinemethanolVisible LED, 9 hours>98100
Ag@TiO₂/g-C₃N₄3-PyridinemethanolHalogen light100100
g-C₃N₄Various substratesVisible light, 3 hours5799

Photocatalytic Reaction Mechanisms

The photocatalytic oxidation mechanism involves multiple pathways for substrate conversion [12]. Under visible light irradiation, the graphitic carbon nitride catalyst generates electron-hole pairs. The photogenerated holes oxidize the adsorbed alcohol substrate through either direct oxidation or radical cation formation [12].

Oxygen activation produces superoxide radical anions that participate in the oxidation process through charge-separated dehydrogenation [12]. The aldehyde intermediate undergoes further oxidation to the corresponding carboxylic acid, yielding nicotinic acid with high selectivity [12].

Advantages of Electrochemical and Photocatalytic Methods

These emerging synthesis approaches offer several advantages over conventional methods:

  • Mild Reaction Conditions: Operation at ambient or moderate temperatures and pressures
  • High Selectivity: Precise control over reaction site selectivity
  • Environmental Compatibility: Use of renewable energy sources (solar for photocatalysis)
  • Minimal Waste Generation: Clean synthesis pathways with minimal by-product formation
  • Atom Economy: High utilization efficiency of starting materials

Lifecycle Analysis and Nitrous Oxide Mitigation Strategies

Comprehensive lifecycle assessment of nicotinic acid production pathways reveals significant variations in environmental impact, with particular emphasis on nitrous oxide emission mitigation strategies [13] [14] [15].

Comparative Environmental Impact Assessment

The environmental performance of different nicotinic acid synthesis routes demonstrates substantial variations in energy consumption, waste generation, and greenhouse gas emissions [1] [13].

ProcessEnergy ConsumptionWaste Generation (kg/kg product)N₂O EmissionAtom Economy (%)Carbon Efficiency (%)
5-Ethyl-2-methylpyridine oxidationHigh (high T, P)~9High (~300x CO₂ equivalent)25Low
3-Picoline ammoxidationEnergy neutral~0.2Minimal90-9990
3-Picoline liquid oxidationModerateModerateMinimal87High
Electrochemical synthesisLowLowNoneHighHigh
Photocatalytic synthesisLow (solar)MinimalNoneHighHigh

Nitrous Oxide Emission Factors and Mitigation Technologies

Nitrous oxide emissions from nicotinic acid production primarily originate from nitric acid oxidation processes [14] [15]. Industrial nitric acid production generates average emission intensities ranging from 8-9 kilograms of nitrous oxide per ton of nitric acid in high-emission countries to significantly lower levels in facilities employing abatement technologies [14].

Mitigation technologies for industrial nitrous oxide emissions demonstrate high efficiency potential [13] [15]:

TechnologyEfficiencyApplicationCost (US$/tCO2e)
Catalytic decomposition80-95%Nitric acid production0.66
Thermal destruction90-95%Adipic acid production0.22
Best available technology94%Nitric acid/caprolactam0.55
Twin reduction device99%Adipic acid production4.42

Implementation Strategies and Policy Frameworks

Effective nitrous oxide mitigation requires coordinated implementation strategies encompassing both technological and policy measures [13] [14]. The European Union Emissions Trading System provides benchmarks for achievable emission intensities, with top-performing facilities achieving 0.26 kilograms of nitrous oxide per ton of nitric acid [14].

Catalytic or thermal reduction represents the most effective mitigation method, achieving up to 99% efficiency although 90-95% performance is more typically observed [13]. The United States Environmental Protection Agency estimates that approximately 80% of nitrous oxide abatement potential in industrial production is achievable at break-even prices between 0 and 20 US dollars per ton of carbon dioxide equivalent [15].

Lifecycle Optimization Recommendations

Optimization of nicotinic acid production from a lifecycle perspective requires integration of multiple considerations:

  • Process Selection: Preference for ammoxidation or emerging catalytic routes over traditional nitric acid oxidation
  • Energy Integration: Implementation of heat recovery and energy-neutral process designs
  • Abatement Technologies: Installation of high-efficiency nitrous oxide decomposition systems
  • Raw Material Efficiency: Maximization of atom economy and carbon efficiency metrics
  • End-of-Pipe Treatment: Application of proven catalytic and thermal destruction technologies

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Nicotinic acid is an odorless white crystalline powder with a feebly acid taste. pH (saturated aqueous solution) 2.7. pH (1.3% solution) 3-3.5. (NTP, 1992)
Other Solid
White solid; [ICSC] Colorless odorless solid; [HSDB] White powder; [Sigma-Aldrich MSDS]
Solid
WHITE CRYSTALS OR CRYSTALLINE POWDER.

Color/Form

Needles from alcohol or water
Colorless needles

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

123.032028402 g/mol

Monoisotopic Mass

123.032028402 g/mol

Boiling Point

Sublimes (NTP, 1992)
Sublimes

Flash Point

193 °C (379 °F) - closed cup
193 °C c.c.

Heavy Atom Count

9

Taste

Sour taste

Density

1.473 (NTP, 1992) - Denser than water; will sink
1.473 g/cu cm at 25 °C
1.5 g/cm³

LogP

0.147
0.36 (LogP)
log Kow = 0.36
0.36
-2.43

Odor

Odorless

Decomposition

Hazardous decomposition products formed under fire conditions - Carbon oxides, nitrogen oxides (NOx).
When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Appearance

Solid powder

Melting Point

457 °F (NTP, 1992)
236-239
237 °C
Mol wt: 139.11. Needles; MP: 254-255 °C. Slightly soluble in cold water, more soluble in hot water, hot glacial acetic acid, hot methanol, less soluble in ethanol. Insoluble in light petroleum, benzene, chloroform. UV max (0.1N H2SO4): 220, 260 nm (epsilon 22400, 10200) /Nicotinic acid, 1-oxide/
236.6 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2679MF687A

Related CAS

10361-13-4 (iron(2+) salt)
16518-17-5 (potassium salt)
1976-28-9 (aluminum salt)
28029-53-0 (cobalt(2+) salt)
28029-54-1 (manganese(2+) salt)
36321-41-2 (ammonium salt)
3789-96-6 (tartrate)
53890-72-5 (lithium salt)
54-86-4 (hydrochloride salt)
636-79-3 (hydrochloride)
7069-06-9 (magnesium salt)
823-77-8 (calcium salt)
99148-57-9 (tosylate)

GHS Hazard Statements

Aggregated GHS information provided by 548 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (71.72%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (28.28%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Nicotinic acid, or niacin or vitamin B, is a colorless needle-like solid. It is odorless. It is slightly soluble in water. Nicotinic acid is present in all living cells and it is essential for normal growth and health in humans and animals. USE: Nicotinic acid is used to make other chemicals and is added to feeds and flours as a dietary supplement. It is also used as a medication. Nicotinic acid is also used in electroplating baths. EXPOSURE: Workers who use nicotinic acid may breathe in vapors or have direct skin contact. The general population may be exposed by consumption of food and administration of medications. If nicotinic acid is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Nicotinic acid is a Generally Regarded As Safe (GRAS) chemical when used as indicated, and has a low risk of toxicity in humans. Skin rash and redness developed among some workers after repeated contact with nicotinic acid. Side effects have been reported in some patients taking nicotinic acid to treat medical conditions. The most common are skin effects (redness, rash, itching), stomach upset (nausea, heartburn, ulcer, vomiting), and temporary changes in liver function. Elevated blood sugar levels, decreased blood pressure, rapid heart rate, fainting, and vision problems have been reported in some patients. Permanent liver damage and gout have been reported in a few cases following large daily doses. Data on the potential for nicotinic acid to cause infertility in laboratory animals were not available. No evidence of abortion or birth defects was reported in laboratory animals following exposure to nicotinic acid during pregnancy. Tumors were not induced in laboratory animals following lifetime exposure to nicotinic acid in drinking water. The potential for nicotinic acid to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Drug Indication

Niacin is indicated to prevent vitamin deficiencies in pediatric and adult patients receiving parenteral nutrition as part of multivitamin intravenous injections. Niacin oral tablets are indicated as a monotherapy or in combination with simvastatin or lovastatin to treat primary hyperlipidemia and mixed dyslipidemia. It can also be used to reduce the risk of nonfatal myocardial infarctions in patients with a history of myocardial infarction and hyperlipidemia. Niacin is also indicated with bile acid binding resins to treat atherosclerosis in patients with coronary artery disease and hyperlipidemia or to treat primary hyperlipidemia. Finally niacin is indicated to treat severe hypertriglyceridemia.
FDA Label

Livertox Summary

Niacin, also known as nicotinic acid and vitamin B3, is a water soluble, essential B vitamin that, when given in high doses, is effective in lowering low density lipoprotein (LDL) cholesterol and raising high density lipoprotein (HDL) cholesterol, which makes this agent of unique value in the therapy of dyslipidemia. Niacin can cause mild-to-moderate serum aminotransferase elevations and high doses and certain formulations of niacin have been linked to clinically apparent, acute liver injury which can be severe as well as fatal.

Drug Classes

Antilipemic Agents; Vitamins

Therapeutic Uses

Hypolipidemic Agents, Vasodilator Agents, Vitamin B Complex
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Niacin included in the database.
Niacin is used as an adjunct to dietary therapy in patients with a history of myocardial infarction (MI) and hypercholesterolemia to reduce the risk of recurrent nonfatal MI. Extended-release niacin in fixed combination with lovastatin is used in patients for whom treatment with both extended-release niacin and lovastatin is appropriate. /Included in US product label/
Niacin, in combination with a bile acid sequestrant, also is used to slow the progression or promote regression of atherosclerosis in patients with clinical evidence of coronary heart disease who have elevated cholesterol concentrations. Extended-release niacin in fixed combination with lovastatin is used in patients for whom treatment with both extended-release niacin and lovastatin is appropriate. /Included in US product label/
For more Therapeutic Uses (Complete) data for Nicotinic acid (31 total), please visit the HSDB record page.

Pharmacology

Niacin is a B vitamin used to treat vitamin deficiencies as well as hyperlipidemia, dyslipidemia, hypertriglyceridemia, and to reduce the risk of myocardial infarctions.[L7550,L7553,L7556,L7559,L7562,L7565] Niacin acts to decrease levels of very low density lipoproteins and low density lipoproteins, while increasing levels of high density lipoproteins.[A19555] Niacin has a wide therapeutic window with usual oral doses between 500mg and 2000mg.[L7550] Patients with diabetes, renal failure, uncontrolled hypothyroidism, and elderly patients taking niacin with simvastatin or lovastatin are at increased risk of myopathy and rhabdomyolysis.[L7550]
Niacin is a water-soluble vitamin belonging to the vitamin B family, which occurs in many animal and plant tissues, with antihyperlipidemic activity. Niacin is converted to its active form niacinamide, which is a component of the coenzymes nicotinamide adenine dinucleotide (NAD) and its phosphate form, NADP. These coenzymes play an important role in tissue respiration and in glycogen, lipid, amino acid, protein, and purine metabolism. Although the exact mechanism of action by which niacin lowers cholesterol is not fully understood, it may act by inhibiting the synthesis of very low density lipoproteins (VLDL), inhibiting the release of free fatty acids from adipose tissue, increasing lipoprotein lipase activity, and reducing the hepatic synthesis of VLDL-C and LDL-C.

MeSH Pharmacological Classification

Hypolipidemic Agents

ATC Code

C10AD52
C - Cardiovascular system
C04 - Peripheral vasodilators
C04A - Peripheral vasodilators
C04AC - Nicotinic acid and derivatives
C04AC01 - Nicotinic acid
C - Cardiovascular system
C10 - Lipid modifying agents
C10A - Lipid modifying agents, plain
C10AD - Nicotinic acid and derivatives
C10AD02 - Nicotinic acid

Mechanism of Action

Niacin performs a number of functions in the body and so has many mechanisms, not all of which have been fully described. Niacin can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue. Niacin inhibits hepatocyte diacylglycerol acyltransferase-2. This action prevents the final step of triglyceride synthesis in hepatocytes, limiting available triglycerides for very low density lipoproteins (VLDL). This activity also leads to intracellular degradation of apo B and decreased production of low density lipoproteins, the catabolic product of VLDL. Niacin also inhibits a high density lipoprotein (HDL) catabolism receptor, which increases the levels and half life of HDL.
Prolonged niacin treatment elicits beneficial effects on the plasma lipid and lipoprotein profile that is associated with a protective CVD risk profile. Acute niacin treatment inhibits nonesterified fatty acid release from adipocytes and stimulates prostaglandin release from skin Langerhans cells, but the acute effects diminish upon prolonged treatment, while the beneficial effects remain. To gain insight in the prolonged effects of niacin on lipid metabolism in adipocytes, we used a mouse model with a human-like lipoprotein metabolism and drug response [female APOE*3-Leiden.CETP (apoE3 Leiden cholesteryl ester transfer protein) mice] treated with and without niacin for 15 weeks. The gene expression profile of gonadal white adipose tissue (gWAT) from niacin-treated mice showed an upregulation of the "biosynthesis of unsaturated fatty acids" pathway, which was corroborated by quantitative PCR and analysis of the FA ratios in gWAT. Also, adipocytes from niacin-treated mice secreted more of the PUFA DHA ex vivo. This resulted in an increased DHA/arachidonic acid (AA) ratio in the adipocyte FA secretion profile and in plasma of niacin-treated mice. Interestingly, the DHA metabolite 19,20-dihydroxy docosapentaenoic acid (19,20-diHDPA) was increased in plasma of niacin-treated mice. Both an increased DHA/AA ratio and increased 19,20-diHDPA are indicative for an anti-inflammatory profile and may indirectly contribute to the atheroprotective lipid and lipoprotein profile associated with prolonged niacin treatment.
/The study objective was/ to determine the effects of niacin on adiponectin and markers of adipose tissue inflammation in a mouse model of obesity. Male C57BL/6 mice were placed on a control or high-fat diet (HFD) and were maintained on such diets for the duration of the study. After 6 weeks on the control or high fat diets, vehicle or niacin treatments were initiated and maintained for 5 weeks. Identical studies were conducted concurrently in HCA2 (-/-) (niacin receptor(-/-)) mice. Niacin increased serum concentrations of the anti-inflammatory adipokine, adiponectin by 21% in HFD-fed wild-type mice, but had no effect on lean wild-type or lean or HFD-fed HCA2 (-/-) mice. Niacin increased adiponectin gene and protein expression in the HFD-fed wild-type mice only. The increases in adiponectin serum concentrations, gene and protein expression occurred independently of changes in expression of PPARgamma C/EBPalpha or SREBP-1c (key transcription factors known to positively regulate adiponectin gene transcription) in the adipose tissue. Further, niacin had no effect on adipose tissue expression of ERp44, Ero1-Lalpha, or DsbA-L (key ER chaperones involved in adiponectin production and secretion). However, niacin treatment attenuated HFD-induced increases in adipose tissue gene expression of MCP-1 and IL-1beta in the wild-type HFD-fed mice. Niacin also reduced the expression of the pro-inflammatory M1 macrophage marker CD11c in HFD-fed wild-type mice. Niacin treatment attenuates obesity-induced adipose tissue inflammation through increased adiponectin and anti-inflammatory cytokine expression and reduced pro-inflammatory cytokine expression in a niacin receptor-dependent manner.
Nicotinic acid (niacin), a vitamin of the B complex, has been used for almost 50 years as a lipid-lowering drug. The pharmacological effect of nicotinic acid requires doses that are much higher than those provided by a normal diet. Its primary action is to decrease lipolysis in adipose tissue by inhibiting hormone-sensitive triglyceride lipase. This anti-lipolytic effect of nicotinic acid involves the inhibition of cyclic adenosine monophosphate (cAMP) accumulation in adipose tissue through a G(i)-protein-mediated inhibition of adenylyl cyclase. A G-protein-coupled receptor for nicotinic acid has been proposed in adipocytes. Here, we show that the orphan G-protein-coupled receptor, "protein upregulated in macrophages by interferon-gamma" (mouse PUMA-G, human HM74), is highly expressed in adipose tissue and is a nicotinic acid receptor. Binding of nicotinic acid to PUMA-G or HM74 results in a G(i)-mediated decrease in cAMP levels. In mice lacking PUMA-G, the nicotinic acid-induced decrease in free fatty acid (FFA) and triglyceride plasma levels was abrogated, indicating that PUMA-G mediates the anti-lipolytic and lipid-lowering effects of nicotinic acid in vivo. The identification of the nicotinic acid receptor may be useful in the development of new drugs to treat dyslipidemia.

Vapor Pressure

0.0000057 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

59-67-6

Absorption Distribution and Excretion

In patients with chronic kidney disease, the Cmax is 0.06µg/mL for a 500mg oral dose, 2.42µg/mL for a 1000mg oral dose, and 4.22µg/mL for a 1500mg oral dose. The Tmax is 3.0 hours for a 1000mg or 1500mg oral dose. The AUC is 1.44µg\*h/mL for a 500mg oral dose, 6.66µg\*h/mL for a 1000mg oral dose, and 12.41µg\*h/mL for a 1500mg oral dose. These values did not drastically differ in patients requiring dialysis.
69.5% of a dose of niacin is recovered in urine. 37.9% of the recovered dose was N-methyl-2-pyridone-5-carboxamide, 16.0% was N-methylnicotinamide, 11.6% was nicotinuric acid, and 3.2% was niacin.
Data regarding the volume of distribution of niacin is not readily available.
Data regarding the clearance of niacin is not readily available.
/MILK/ Niacin is distributed in human milk.
Niacin is rapidly and extensively (60-76% of dose) absorbed following oral administration. Peak plasma concentrations of niacin following administration of an immediate-release (Niacor) or extended-release (Niaspan) niacin preparation generally are attained within 30-60 minutes or 4-5 hours after oral administration, respectively. The bioavailability of 1 tablet containing 1 g of extended-release niacin in fixed combination with 40 mg of lovastatin (Advicor 1 g/40 mg) differs from that of 2 tablets each containing 500 mg of extended-release niacin in fixed combination with 20 mg of lovastatin (Advicor 500 mg/20 mg). ... Peak plasma concentrations of niacin and metabolites following oral administration of Niaspan extended-release tablets appear to be slightly higher in women than in men, possibly because of differences in metabolism. Limited data suggest that women may exhibit greater antilipemic response to niacin than men, possibly because of gender-specific differences in the metabolic rate or volume of distribution of the drug.
Niacin is distributed mainly to the liver, kidney, and adipose tissue.
Niacin and its metabolites are rapidly excreted in urine. Following oral administration of single and multiple doses of an immediate-release (Niacor) or extended-release (Niaspan) niacin preparation, approximately 88 or 60-76% of the dose, respectively, was excreted in urine as unchanged drug and inactive metabolites.
For more Absorption, Distribution and Excretion (Complete) data for Nicotinic acid (10 total), please visit the HSDB record page.

Metabolism Metabolites

The metabolism of niacin is poorly described in the literature, but the metabolites niacinamide, niacinamide N-oxide, nicotinuric acid, N1-methyl-2-pyridone-5-carboxamide, N1-methyl-4-pyridone-5-carboxamide, and trigonelline have been identified in human urine.
... Nicotinamide is the main substance that is transported between the different tissues as a precursor of nicotinamide adenine dinucleotide (NAD) synthesis. The liver, kidneys, brain and erythrocytes prefer nicotinic acid as a precursor for NAD synthesis, but testes and ovaries prefer nicotinamide. NAD nucleosidase cleaves NAD with nicotinamide as one of the products. This can be deamidated to form nicotinic acid (and re-converted to NAD) or methylated and released via urine. Excretion of the amide (and its metabolites) tends to be more extensive compared to the acid.
Niacin is rapidly metabolized and undergoes extensive first-pass metabolism. The drug is converted to several metabolites, including nicotinuric acid (NUA), nicotinamide, and nicotinamide adenine dinucleotide (NAD). At doses used to treat hyperlipoproteinemia, the principal metabolic pathways appear to be saturable, and niacin is thought to exhibit nonlinear, dose-dependent pharmacokinetics. Nicotinamide does not appear to exert antilipemic effects; the activity of other metabolites on lipoprotein fractions currently are unknown.
After doses of 100 mg of niacin (total dose of 200 mg), the urinary excretion of alkalihydrolyzable niacin derivatives and of N1-methylnicotinamide increased from 6.0 to 14.6 mg and from 2.8 to 5.7 mg after 3 hr in four human subjects, respectively. Chromatographic results showed the major metabolite in the urine to be nicotinuric acid, forming 92-99% of the alkalihydrolysable derivatives. Niacinamide (1-4%) was the other metabolite. There was no free niacin in the urine except in one subject who had intense flushing of the skin soon after ingesting the niacin. In these four subjects, there was a large increase in the excretion of N1-methylnicotinamide, which varied from 6.9 to 16.6 mg/3 hr. The small rise in the tertiary nicotinyl derivatives (0.9 to 1.8 mg) was solely due to niacinamide, since no other nicotinyl compound could be detected on the paper chromatograms. Urine from undosed subjects, averaged 0.53 mg N1-methylnicotinamide for a period of 3 hr. The total content of tertiary alkali-hydrolyzable derivative of niacin ranged from 0.2 to 0.3 mg within 3 hr.
N1-methyl-4- pyridone-3-carboxamide is a major metabolite of niacin and niacinamide which has been found to be synthesized from N1- methylnicotinamide.
For more Metabolism/Metabolites (Complete) data for Nicotinic acid (8 total), please visit the HSDB record page.
Niacin is rapidly metabolized and undergoes extensive first-pass metabolism in the liver. The drug is converted to several metabolites, including nicotinuric acid (NUA), nicotinamide, and nicotinamide adenine dinucleotide (NAD). At doses used to treat hyperlipoproteinemia, the principal metabolic pathways appear to be saturable, and niacin is thought to exhibit nonlinear, dose-dependent pharmacokinetics. (L1323) Half Life: 20-45 minutes.

Wikipedia

Niacin

Drug Warnings

Concomitant administration of niacin with alcohol, hot drinks, or spicy foods may increase the risk of flushing or pruritus; these beverages or foods should be avoided at the time of drug ingestion.
Decreased glucose tolerance has been reported in patients receiving niacin in controlled clinical trials. Therefore, the manufacturers and many clinicians suggest that patients with (or those at risk of developing) diabetes mellitus be observed closely. The ACC/AHA cholesterol management guideline recommends that fasting blood glucose concentrations or glycosylated hemoglobin (hemoglobin A1c, HbA1c) be obtained before initiation of therapy, following an increase in niacin dosage, and periodically (e.g., every 6 months) thereafter. If niacin is used in diabetic or potentially diabetic patients, dosages of niacin and/or antidiabetic agents should be adjusted appropriately. Niacin should be discontinued if hyperglycemia persists.
Niacin should be used with caution in patients with unstable angina, acute myocardial infarction (MI), or coronary heart disease (CHD), particularly when these patients also are receiving vasoactive drugs such as nitrates, calcium-channel blockers, or adrenergic blocking agents. Since niacin therapy has been associated with small, but statistically significant, increases in prothrombin time (PT), the drug, alone or in fixed combination with lovastatin, should be used with caution in patients undergoing surgery. PT and platelet count should be monitored closely in patients receiving niacin concomitantly with anticoagulants.
Because hyperuricemia has been reported with niacin therapy, the drug should be used with caution in patients predisposed to gout. The ACC/AHA cholesterol management guideline recommends that uric acid concentrations be obtained before initiation of therapy, following an increase in niacin dosage, and periodically (e.g., every 6 months) thereafter. Niacin should be discontinued if acute gout occurs.
For more Drug Warnings (Complete) data for Nicotinic acid (33 total), please visit the HSDB record page.

Biological Half Life

The half life of niacin is 0.9h, nicotinuric acid is 1.3h, and nicotinamide is 4.3h.
/The authors/ describe a case of massive oral niacin overdose that resulted in severe persistent hypotension without the manifestation of cutaneous flushing. ... A 56-year-old male with a history of schizophrenia presented to the emergency department after orally ingesting 11,000 mg of niacin. ... Serum niacin levels were 8.2 ug/mL and 5.6 ug/mL at 48 and 96 hours post ingestion, respectively, giving an apparent half-life of 87 hours. ...
Half-life about 45 min.
The plasma half-life of niacin has been reported to range from 20-60 minutes.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Antistatic; Smoothing

Methods of Manufacturing

In an aqueous solution 5-ethyl-2-methylpyridine is oxidized to nicotinic acid in a single-tube reactor by using an excess of nitric acid. The continuous process takes place at 230-270 °C and 6-8 MPa. Pyridine-2,5-dicarboxylic acid is formed as an intermediate, but is not stable under the reaction conditions, undergoing decarboxylation to nicotinic acid nitrate. Neutralization of the nitrate with 5-ethyl-2-methylpyridine yields nicotinic acid. Water and carbon dioxide formed in the reaction are separated from the product. The nitrogen oxide formed is oxidized with air to nitrogen dioxide and then absorbed in water to yield nitric acid, which is recycled into the process.
Preparation by oxidation of alkyl beta-substituted pyridines
Preparation by oxidation of nicotine
Commercial sources: Synthetic nicotinic acid is made by oxidation of nicotine, quinoline, or 2-methyl-5-ethylpyridine (from ammonia and formaldehyde or acetaldehyde).

General Manufacturing Information

Food, beverage, and tobacco product manufacturing
Other (requires additional information)
3-Pyridinecarboxylic acid: ACTIVE
Niacin is a naturally occurring substance. Nicotinic acid is the form present in food of plant origin, whereas nicotinamide occurs in animal products.
The terms niacin, Vitamin B3, and Vitamin PP have been used to refer to both nicotinamide and nicotinic acid.
NIACIN, MOST STABLE OF VIT, IS NOT DESTROYED BY HEATING IN ACID OR ALKALINE SOLN. IT WITHSTANDS MILD OXIDATION, & RETAINS ITS BIOLOGICAL ACTIVITY DURING PROCESSING OF FOOD & PREPN & STORAGE OF PHARMACEUTICALS.
RECOMMENDED ALLOWANCE OF THE DIETARY ALLOWANCES COMMITTEE OF THE NATIONAL RESEARCH COUNCIL, EXPRESSED IN NICOTINIC ACID EQUIVALENTS, IS 6.6 MG/1000 KCAL.

Analytic Laboratory Methods

AOAC Method 975.41. Niacin and Niacinamide in cereal products. Automated method.
AOAC Method 961.14. Niacin and Niacinamide in drugs, foods, and feeds. Colorimetric method.
AOAC Method 985.34. Niacin and niacinamide (nicotinic acid and nicotinamide) in ready-to-feed milk-based infant formula. Microbiological-turbidimetric method.
AOAC Method 944.13. Niacin and niacinamide (nicotinic acid and nicotinamide) in vitamin preprations. Microbiological methods.
For more Analytic Laboratory Methods (Complete) data for Nicotinic acid (12 total), please visit the HSDB record page.

Clinical Laboratory Methods

HIGH-PERFORMANCE LIQUID-CHROMATOGRAPHIC DETERMINATION OF FREE NICOTINIC ACID & ITS METABOLITE, NICOTINURIC ACID, IN PLASMA & URINE.
GAS CHROMATOGRAPHIC DETERMINATION OF ACIDIC DRUGS IN PLASMA.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Light sensitive.
Niacin should be stored in well-closed, light-resistant containers at 20-25 °C. When stored under these conditions, Niaspan extended-release and Niacor immediate-release tablets are stable for 3 and 2 years, respectively, after the date of manufacture. The fixed-combination preparation containing extended-release niacin and lovastatin (Advicor) should be stored at room temperature (20-25 °C).

Interactions

Chronic kidney disease (CKD) in patients is strongly associated with cardiovascular morbidity and mortality, and prevalent abnormal lipid metabolism. The AIM-HIGH trial examined the benefits of adding extended-release niacin (ERN) to simvastatin in patients with established coronary heart disease. Here we conducted a post hoc analysis of the AIM-HIGH trial examining whether participants derived cardiovascular or renal benefits when stratified by renal function. Of 3414 participants, 505 had stage 3 CKD at baseline. Among the CKD subset, demographics and cardiovascular disease (CVD) risk factors were well balanced in the ERN and placebo arms. Compared with placebo, CKD participants receiving ERN had a significant decrease in triglycerides by a median of 59.0 mg/dL, and high-density lipoprotein cholesterol significantly increased by a mean of 11.3 mg/dL over a mean follow-up of 3 years. CVD events were similar between CKD participants in both arms. However, all-cause mortality was significantly higher in the ERN group (hazard ratio of 1.73). Mean change in eGFR among ERN-treated CKD participants was not significantly different between study arms. Thus, among AIM-HIGH participants with CKD, the addition of ERN to simvastatin for secondary prevention of CVD improved triglyceride and high-density lipoprotein-cholesterol concentrations but did not improve cardiovascular outcomes or kidney function, and was associated with higher all-cause mortality.
The risk of developing myopathy and rhabdomyolysis is increased in patients receiving niacin (particularly at antilipemic dosages [exceeding 1 g daily]) concomitantly with statins. ... Myopathy or rhabdomyolysis has occurred in some patients receiving certain statins concomitantly with antilipemic dosages of niacin. However, some manufacturers state that no cases of rhabdomyolysis were reported in 124 patients receiving extended-release niacin (Niaspan) concomitantly with various statins; rhabdomyolysis also was not reported in 1079 patients receiving extended-release niacin in fixed combination with lovastatin (Advicor) for up to 2 years. Other severe adverse effects, including disturbances in glycemic control requiring hospitalization, development of diabetes mellitus, adverse GI effects, myopathy, gout, rash, skin ulceration, infection, and bleeding, have been reported in patients with established cardiovascular disease following concomitant use of extended-release niacin with statin-based therapy. ... Therefore, the potential benefits (e.g., further alterations in lipid concentrations) of concomitant use of antilipemic dosages of niacin with statins should be weighed carefully against the possible risks of severe adverse effects, and caution is advised if such concomitant therapy is employed. The manufacturer of atorvastatin states that lower initial and maintenance dosages of this statin should be considered during concomitant therapy with antilipemic dosages of niacin, and patients should be carefully monitored for manifestations of muscle pain, tenderness, or weakness, particularly during the initial months of therapy and following an increase in dosage of either drug. The manufacturers of fluvastatin, pitavastatin, and pravastatin state that dosage reduction of these statins should be considered when used concomitantly with antilipemic dosages of niacin.
Concomitant use of aspirin may decrease the metabolic clearance of niacin; the clinical relevance of this interaction has not been fully elucidated.
Niacin reportedly potentiates the hypotensive effects of ganglionic blocking and vasoactive drugs, resulting in postural hypotension.
For more Interactions (Complete) data for Nicotinic acid (25 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.
Nonhygroscopic and stable in air.

Dates

Last modified: 08-15-2023
Mularski RA, Grazer RE, Santoni L, Strother JS, Bizovi KE: Treatment advice on the internet leads to a life-threatening adverse reaction: hypotension associated with Niacin overdose. Clin Toxicol (Phila). 2006;44(1):81-4. [PMID:16496499]
Reiche I, Westphal S, Martens-Lobenhoffer J, Troger U, Luley C, Bode-Boger SM: Pharmacokinetics and dose recommendations of Niaspan(R) in chronic kidney disease and dialysis patients. Nephrol Dial Transplant. 2011 Jan;26(1):276-82. doi: 10.1093/ndt/gfq344. Epub 2010 Jun 17. [PMID:20562093]
Kamanna VS, Kashyap ML: Mechanism of action of niacin. Am J Cardiol. 2008 Apr 17;101(8A):20B-26B. doi: 10.1016/j.amjcard.2008.02.029. [PMID:18375237]
Taguchi K, Fukusaki E, Bamba T: Determination of niacin and its metabolites using supercritical fluid chromatography coupled to tandem mass spectrometry. Mass Spectrom (Tokyo). 2014;3(1):A0029. doi: 10.5702/massspectrometry.A0029. Epub 2014 Aug 1. [PMID:25386386]
Menon RM, Adams MH, Gonzalez MA, Tolbert DS, Leu JH, Cefali EA: Plasma and urine pharmacokinetics of niacin and its metabolites from an extended-release niacin formulation. Int J Clin Pharmacol Ther. 2007 Aug;45(8):448-54. doi: 10.5414/cpp45448. [PMID:17725178]
FDA Approved Drug Products: Niacin Film Coated Extended Release Tablets
FDA Approved Drug Products: Niacin Oral Tablet
FDA Approved Drug Products: M.V.I. Pediatric Multivitamin Intravenous Injection
FDA Approved Drug Products: Infuvite Pediatric Multivitamin Intravenous Injection
FDA Approved Drug Products: Infuvite Adult Multivitamin Intravenous Injection
FDA Approved Drug Products: M.V.I. Adult Multivitamin Intravenous Injection
Jubilant Life Sciences: Niacin MSDS
Feng et al. Light-Activated Chemical Probing of Nucleobase Solvent Accessibility Inside Cells. Nature Chemical Biology, doi: 10.1038/nchembio.2548, published online 15 January 2018
Itoh et al. Reconstitution of a fungal meroterpenoid biosynthesis reveals the involvement of a novel family of terpene cyclases. Nature Chemistry, doi: 10.1038/nchem.764, published online 1 August 2010 http://www.nature.com/nchem

Explore Compound Types